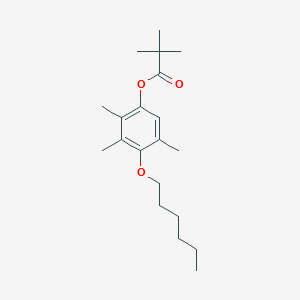

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

Descripción general

Descripción

OSM-S-341 es un compuesto perteneciente a la serie de aminotienopirimidinas, que se ha explorado por su potencial en el tratamiento de la malaria. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos fármacos antimaláricos a través de la colaboración de código abierto. OSM-S-341 ha mostrado una actividad prometedora contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria .

Métodos De Preparación

La síntesis de OSM-S-341 implica varios pasos, comenzando con la construcción del andamiaje de tienopirimidina. La tienopirimidona clorada se utiliza en una reacción de litiación/halogenación para introducir la funcionalidad deseada mientras se mantienen rendimientos viables. Se introduce una amina en la posición 4 usando una solución de hidróxido de amonio en un tubo sellado a 120°C

Análisis De Reacciones Químicas

OSM-S-341 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas o reducir otros grupos funcionales presentes en la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en posiciones donde están presentes los halógenos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antioxidant Activity

HPQ has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that HPQ exhibits significant free radical scavenging activity, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Case Study:

A study evaluated the antioxidant capacity of HPQ using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that HPQ demonstrated a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

Photostability

Due to its structural modifications, HPQ shows enhanced photostability compared to other hydroquinone derivatives. This property is particularly valuable in formulations exposed to light, such as sunscreens and cosmetic products.

Data Table: Photostability Comparison

Applications in Polymer Chemistry

HPQ can serve as an additive in polymer formulations to improve thermal stability and UV resistance. Its incorporation into polymers can enhance the longevity and performance of materials used in outdoor applications.

Case Study:

In a comparative study on polymer blends containing HPQ versus those without, it was found that the addition of HPQ significantly improved thermal degradation temperatures and UV resistance.

Drug Delivery Systems

HPQ has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows for better membrane permeability, enhancing drug bioavailability.

Case Study:

Research demonstrated that HPQ-modified liposomes could encapsulate hydrophilic drugs effectively, leading to improved release profiles and cellular uptake in vitro.

Enzyme Inhibition

Studies have shown that HPQ can inhibit certain enzymes involved in metabolic pathways related to cancer progression. This property positions it as a promising lead compound for developing anticancer therapies.

Data Table: Enzyme Inhibition Studies

Cosmetic Formulations

Due to its antioxidant properties and photostability, HPQ is utilized in cosmetic formulations aimed at skin protection against UV damage and aging.

Case Study:

A formulation study on a sunscreen product incorporating HPQ showed improved SPF (Sun Protection Factor) values while maintaining skin compatibility.

Food Preservation

The compound's antioxidant properties also lend themselves to food preservation applications by preventing lipid oxidation in food products.

Mecanismo De Acción

El mecanismo de acción de OSM-S-341 implica la inhibición de la aspartil-tRNA sintetasa de Plasmodium falciparum (PfAsnRS). Esta enzima es crucial para la traducción de proteínas en el parásito. OSM-S-341 actúa como un pro-inhibidor, formando un aducto covalente con la enzima, inhibiendo así su actividad. Esta inhibición conduce a la activación de la respuesta al estrés por falta de aminoácidos en el parásito, lo que finalmente provoca su muerte . La selectividad del compuesto para la enzima del parásito sobre su contraparte humana es un factor clave en su eficacia y perfil de seguridad.

Comparación Con Compuestos Similares

OSM-S-341 es parte de una serie de compuestos de aminotienopirimidina, incluidos OSM-S-106 y otros. En comparación con compuestos similares, OSM-S-341 ha mostrado una actividad superior contra Plasmodium falciparum y un mejor perfil de seguridad . Compuestos similares en esta serie incluyen:

OSM-S-106: Otra aminotienopirimidina con potente actividad antimalárica.

Actividad Biológica

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (often abbreviated as HTHQ) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of HTHQ, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

- Chemical Formula : C₁₈H₂₈O₃

- Molecular Weight : 320.5 g/mol

- CAS Number : 153474-18-1

HTHQ exhibits several biological activities primarily attributed to its antioxidative properties. The compound acts by modulating oxidative stress pathways and influencing inflammatory responses.

- Antioxidative Activity : HTHQ functions as a potent antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is crucial in preventing cellular apoptosis and maintaining cellular integrity.

- Anti-inflammatory Effects : Research indicates that HTHQ can inhibit the expression of pro-inflammatory cytokines such as IL-1β, thereby reducing inflammation in various models of injury and disease.

- Neuroprotective Effects : HTHQ has been studied for its neuroprotective properties, particularly in models of neuropathic pain. It appears to enhance the activity of antioxidative enzymes like catalase and superoxide dismutase (SOD), which are vital for mitigating neuronal damage.

Study on Neuropathic Pain

A significant study investigated the effects of HTHQ on neuropathic pain induced by partial sciatic nerve ligation in rats. The study employed two treatment protocols:

- Preemptive Treatment : Rats received HTHQ three days prior to nerve injury.

- Post-Injury Treatment : Rats received HTHQ starting four days after injury.

Findings :

- Preemptive Treatment : Rats treated with HTHQ before injury showed a marked increase in catalase and SOD levels in spinal cord tissues, alongside a decrease in IL-1β expression compared to control groups.

- Post-Injury Treatment : No significant therapeutic benefits were observed when treatment was initiated after injury, suggesting the importance of timing in therapeutic efficacy .

| Treatment Group | Catalase Activity | SOD Activity | IL-1β Expression |

|---|---|---|---|

| Preemptive HTHQ | Increased | Increased | Decreased |

| Post-Injury HTHQ | No significant change | No significant change | No significant change |

Therapeutic Applications

HTHQ shows promise in various therapeutic areas:

- Chronic Pain Management : Its ability to modulate oxidative stress and inflammation positions it as a candidate for treating chronic pain conditions.

- Neurodegenerative Diseases : Given its neuroprotective effects, HTHQ may have applications in diseases characterized by oxidative stress, such as Alzheimer's disease.

Propiedades

IUPAC Name |

(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAOQGVHOPJNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440144 | |

| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153474-18-1 | |

| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.